![molecular formula C15H12N4O B2958847 (1H-benzo[d]imidazol-5-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone CAS No. 2310124-93-5](/img/structure/B2958847.png)

(1H-benzo[d]imidazol-5-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

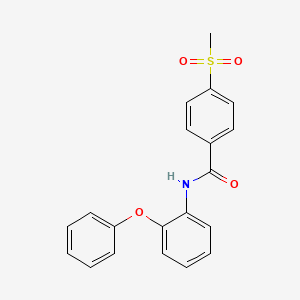

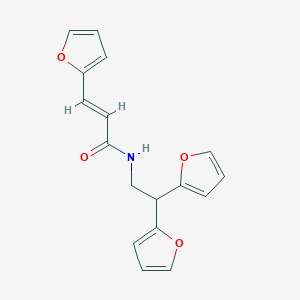

(1H-benzo[d]imidazol-5-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug development. This compound is a heterocyclic organic molecule that contains both a benzimidazole and a pyrrolopyridine moiety.

Aplicaciones Científicas De Investigación

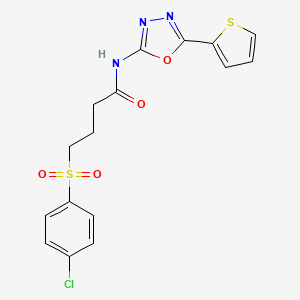

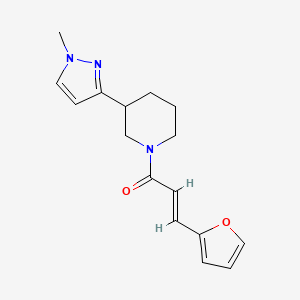

Synthesis and Optical Properties

A study focused on the synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives, showcasing their remarkable Stokes' shift range and tunable quantum yields. These compounds, characterized by spectroscopic and crystallographic techniques, have potential applications in the development of luminescent materials (Volpi et al., 2017).

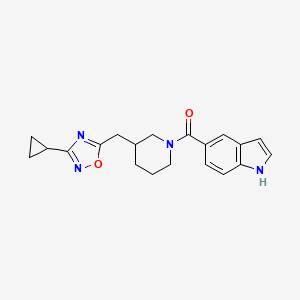

Structural Analysis

Research on the crystal structure of ethyl 2-methyl-4-phenylpyrido[1,2-a]benzimidazole-3-carboxylate, synthesized via a novel tandem annulation reaction, contributes to our understanding of molecular geometry and intermolecular interactions, which are crucial in drug design and materials science (Yan-qing Ge et al., 2011).

Antiproliferative Activity

New conjugates containing 1H-benzo[d]imidazol and imidazo[4,5-b]pyridin moieties were synthesized and showed significant antiproliferative activity against various human cancer cell lines. Their ability to inhibit tubulin polymerization and induce apoptosis highlights their potential as cancer therapeutics (Mullagiri et al., 2018).

Antiviral and Antimicrobial Activities

A study on benzofuran-transition metal complexes, including derivatives of 1H-benzo[d]imidazol, showed potent HIV inhibitory activity, surpassing that of the standard Atevirdine. This research underscores the potential of such compounds in developing new antiviral therapies (Galal et al., 2010).

Antioxidant and Antimicrobial Properties

Compounds synthesized from 1,5,6-trimethyl-1H-benzo[d]imidazole demonstrated significant antioxidant and antimicrobial activities. Their structure-activity relationships and molecular docking studies provide insights into designing new antimicrobial agents (Bassyouni et al., 2012).

Propiedades

IUPAC Name |

3H-benzimidazol-5-yl(5,7-dihydropyrrolo[3,4-b]pyridin-6-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4O/c20-15(10-3-4-12-13(6-10)18-9-17-12)19-7-11-2-1-5-16-14(11)8-19/h1-6,9H,7-8H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGLLUWGNYBLUAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CN1C(=O)C3=CC4=C(C=C3)N=CN4)N=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1H-benzo[d]imidazol-5-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-bromo-2-{(E)-[(3,5-difluorobenzyl)imino]methyl}phenol](/img/structure/B2958767.png)

![4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2958769.png)

![2-((3-benzyl-4-oxo-6-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2958770.png)

![4-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2958779.png)

![N-(3-methoxyphenyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2958781.png)

![3-[(3,4-dichlorophenyl)methyl]-8-(4-ethoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2958783.png)